molecular formula C17H17N3O3S2 B2674001 4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 313529-31-6

4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2674001
CAS No.: 313529-31-6
M. Wt: 375.46
InChI Key: RNEUVGVJVOCFSI-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4-aminobenzamide with 6-methyl-1,3-benzothiazol-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with dimethylsulfamoyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the benzamide moiety.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biology: The compound is investigated for its antimicrobial properties and its ability to modulate biological pathways.

    Industry: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)aniline
  • 4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)phenol

Uniqueness

4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to its specific structural features, which confer distinct electronic and steric properties. These properties make it particularly effective in its applications as an anticancer agent and in materials science. The presence of the dimethylsulfamoyl group enhances its solubility and bioavailability, making it a valuable compound for further research and development.

Biological Activity

4-(Dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C17H17N3O3S2C_{17}H_{17}N_{3}O_{3}S_{2} and a molecular weight of approximately 357.46 g/mol. Its structure features a dimethylsulfamoyl group attached to a benzamide moiety and a 6-methyl-1,3-benzothiazole ring. This unique combination is believed to contribute to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation. For instance, studies have shown its potential as an antibacterial agent against Gram-positive bacteria, attributed to its ability to disrupt bacterial cell wall synthesis .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticonvulsant Activity

In a series of experiments focusing on anticonvulsant properties, the compound was tested using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The results indicated that it significantly reduced seizure duration without exhibiting neurotoxicity, making it a candidate for further development as an anticonvulsant medication .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. It was found to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vitro studies demonstrated a reduction in prostaglandin E2 (PGE2) levels, suggesting that it may be beneficial in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antibacterial Activity : The compound interferes with bacterial cell wall synthesis by inhibiting enzymes involved in peptidoglycan cross-linking.
  • Anticonvulsant Activity : It modulates neurotransmitter levels and inhibits excessive neuronal firing, which is crucial in controlling seizures.
  • Anti-inflammatory Activity : By inhibiting COX enzymes, it reduces the synthesis of pro-inflammatory mediators.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The findings revealed that it possesses a broad spectrum of activity against both bacteria and fungi, highlighting its potential as an antimicrobial agent in clinical settings .

Study 2: Neuropharmacological Evaluation

In another study focusing on neuropharmacological effects, researchers assessed the anticonvulsant properties using animal models. The results indicated that the compound effectively reduced seizure frequency without significant side effects, positioning it as a promising candidate for further research in epilepsy treatment .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-11-4-9-14-15(10-11)24-17(18-14)19-16(21)12-5-7-13(8-6-12)25(22,23)20(2)3/h4-10H,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEUVGVJVOCFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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